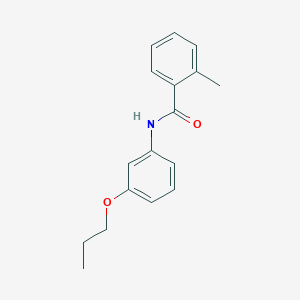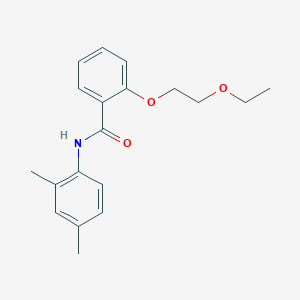![molecular formula C19H17NO3S B268635 N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on glucose and lipid metabolism, inflammation, and cancer.
作用機序
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide activates AMPK by binding to the allosteric site on the γ subunit of the enzyme. This leads to conformational changes that increase the sensitivity of AMPK to phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation results in the inhibition of anabolic pathways such as protein synthesis and fatty acid synthesis, and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide are mainly mediated by AMPK activation. In skeletal muscle cells, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide increases glucose uptake and glycogen synthesis, while decreasing protein synthesis and fatty acid synthesis. In liver cells, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide inhibits gluconeogenesis and promotes glucose uptake and glycogen synthesis. In adipocytes, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide enhances glucose uptake and lipolysis, and reduces lipogenesis. In macrophages, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is that it is a specific and potent activator of AMPK, which allows for the selective modulation of AMPK activity in cells and tissues. Another advantage is that N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is cell-permeable and can be easily administered to cells and animals in culture or in vivo. However, one limitation of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide is that it has a short half-life in vivo, which requires frequent dosing to maintain its effects. Another limitation is that N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide and AMPK. One direction is to investigate the role of AMPK in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of AMPK activation as a therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. Additionally, the development of more potent and selective AMPK activators could lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chlorothiophene with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-5-chlorothiophene, followed by the reaction of the latter with 2-aminophenylacetic acid to form N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological processes. For example, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, liver cells, and adipocytes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide has been found to induce apoptosis in cancer cells and sensitize them to chemotherapy.
特性
製品名 |
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC名 |
N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(18-11-6-14-24-18)20-16-9-4-5-10-17(16)23-13-12-22-15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,20,21) |
InChIキー |
CXSYQHZRKPNAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2NC(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)


![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)
![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)